MFCD18315979
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Overview
Description
MFCD18315979 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18315979 involves several steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include the use of high vacuum systems and specific reagents to ensure the compound’s stability and reactivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using advanced equipment to maintain the necessary reaction conditions. This includes the use of ultra-high vacuum systems and precise temperature control to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: MFCD18315979 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product formation .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield different products compared to reduction or substitution reactions .
Scientific Research Applications
MFCD18315979 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is explored for its potential therapeutic effects. Industrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD18315979 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, making it useful in therapeutic applications. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD18315979 include those with comparable chemical structures and reactivity. Examples include compounds with similar functional groups and molecular frameworks .
Uniqueness: This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO5/c1-21-14(18)9-2-4-10(11(15)6-9)8-3-5-13(17)12(7-8)16(19)20/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZZRZRFWBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686314 |
Source
|
Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-79-2 |
Source
|
Record name | Methyl 2-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10686314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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